Cytokine Modulation: Selective TNF-α Suppression Without IL-17 Inhibition
In a chronic inflammation rat model, umbelliprenin (UMB) selectively reduced serum TNF-α levels but did not significantly affect IL-17, whereas auraptene (AUR) reduced both TNF-α and IL-17 [1]. This differential selectivity represents a distinct mechanistic fingerprint.
| Evidence Dimension | Serum Cytokine Modulation (In Vivo) |
|---|---|
| Target Compound Data | TNF-α: significant reduction vs. control (p < 0.05); IL-17: no significant effect |
| Comparator Or Baseline | Auraptene (AUR): TNF-α reduction (p < 0.05); IL-17 reduction (p < 0.05) |
| Quantified Difference | UMB selective for TNF-α; AUR inhibits both TNF-α and IL-17 |
| Conditions | CFA-induced chronic inflammation rat model; oral administration for 9 days; doses of 16, 32, 64 mM/kg |
Why This Matters
For researchers investigating TNF-α-driven pathologies without IL-17 axis involvement, umbelliprenin offers a more targeted pharmacological tool compared to auraptene.
- [1] Joveini S, et al. Distinct therapeutic effects of auraptene and umbelliprenin on TNF-α and IL-17 levels in a murine model of chronic inflammation. Heliyon. 2024 Nov 26;10(23):e40731. View Source
